molecular formula C17H15N5O3 B11153919 3-oxo-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

3-oxo-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Cat. No.: B11153919
M. Wt: 337.33 g/mol
InChI Key: WAJKVIAJUPRJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-oxo-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolo[4,3-a]pyridine moiety, a benzoxazine ring, and a carboxamide group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the triazolo[4,3-a]pyridine intermediate, followed by its coupling with a benzoxazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and environmentally friendly solvents can enhance the efficiency of the synthesis. Additionally, continuous flow reactors may be employed to scale up the production while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-oxo-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .

Scientific Research Applications

3-oxo-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-oxo-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets. The triazolo[4,3-a]pyridine moiety is known to interact with enzymes and receptors, modulating their activity. The benzoxazine ring may contribute to the compound’s stability and binding affinity. Overall, the compound can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxo-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is unique due to its combination of a triazolo[4,3-a]pyridine moiety, benzoxazine ring, and carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C17H15N5O3

Molecular Weight

337.33 g/mol

IUPAC Name

3-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-4H-1,4-benzoxazine-6-carboxamide

InChI

InChI=1S/C17H15N5O3/c23-16-10-25-13-5-4-11(9-12(13)19-16)17(24)18-7-6-15-21-20-14-3-1-2-8-22(14)15/h1-5,8-9H,6-7,10H2,(H,18,24)(H,19,23)

InChI Key

WAJKVIAJUPRJQC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.